

3-Ethyl-3,4-dimethylheptane IUPAC name and structure

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Compound of Interest

Compound Name: **3-Ethyl-3,4-dimethylheptane**

Cat. No.: **B14560665**

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A Technical Guide to 3-Ethyl-3,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane **3-Ethyl-3,4-dimethylheptane**, focusing on its chemical identity, structural properties, and relevant analytical methodologies. While not a compound typically associated with drug development, its properties are pertinent to analytical chemistry and material science.

IUPAC Nomenclature and Chemical Structure

The name **3-Ethyl-3,4-dimethylheptane** is the correct and unambiguous identifier for this molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The naming convention is derived as follows:

- Parent Chain Identification: The longest continuous chain of carbon atoms in the molecule contains seven carbons, making it a "heptane".
- Numbering the Chain: The chain is numbered from the end that gives the substituents (the attached alkyl groups) the lowest possible locants (positions). Numbering from one direction gives locants of 3, 3, and 4, which is lower than the alternative (4, 5, 5).

- Identifying and Naming Substituents: The molecule has three substituents: one ethyl (-CH₂CH₃) group and two methyl (-CH₃) groups.
- Alphabetical Ordering and Assembly: The substituents are listed alphabetically (ethyl before methyl). Prefixes like "di-" are not considered for alphabetization. The final name is assembled by placing the locants before each substituent name, followed by the parent chain name.

The chemical structure is as follows:

- Molecular Formula: C₁₁H₂₄[\[5\]](#)[\[6\]](#)
- Canonical SMILES: CCCC(C)C(C)(CC)CC[\[6\]](#)
- InChIKey: HKSCZRRMBTUZLO-UHFFFAOYSA-N[\[6\]](#)

Below is a diagram illustrating the logical breakdown of the molecular structure for IUPAC naming.

Diagram illustrating the parent chain and substituent locations for **3-Ethyl-3,4-dimethylheptane**.

Physicochemical and Identification Data

Quantitative data for **3-Ethyl-3,4-dimethylheptane** is summarized below. As a simple, non-functionalized alkane, it has limited biological activity and is primarily characterized by its physical properties.

Property	Value	Source(s)
Identifier		
CAS Number	61868-34-6	[6] [7]
PubChem CID	19848562	[6]
Molecular Properties		
Molecular Formula	C11H24	[5] [6]
Molecular Weight	156.31 g/mol	[6] [8]
Exact Mass	156.187800766 Da	[6]
Physical Properties		
Boiling Point	189.8 °C	[5]
Density	0.778 g/cm ³	[8]
XLogP3-AA (Computed)	5.4	[6]
Refractive Index (Computed)	1.428	[6]
Molar Refractivity (Computed)	52.34 m ³ /mol	[6]

Relevance in Research and Development

Branched alkanes such as **3-Ethyl-3,4-dimethylheptane** are not typically investigated as active pharmaceutical ingredients in drug development due to their chemical inertness and lack of functional groups necessary for specific biological interactions.

Their primary relevance to the scientific community is:

- **Analytical Standards:** Used as reference compounds in Gas Chromatography (GC) for the identification of components in complex hydrocarbon mixtures like fuels, lubricants, and environmental samples.
- **Combustion Research:** As a component of surrogate fuel mixtures designed to mimic the combustion properties of real-world fuels like gasoline or diesel.

- Physicochemical Modeling: Studied to understand the relationship between molecular structure (e.g., branching) and physical properties like boiling point, viscosity, and density.

There are no known signaling pathways or specific biological mechanisms associated with this molecule.

Experimental Protocol: Identification by GC-MS

The standard method for the identification and quantification of volatile organic compounds like **3-Ethyl-3,4-dimethylheptane** is Gas Chromatography-Mass Spectrometry (GC-MS).[\[9\]](#)[\[10\]](#)[\[11\]](#) [\[12\]](#)[\[13\]](#) The following is a representative protocol.

Objective: To identify and confirm the presence of **3-Ethyl-3,4-dimethylheptane** in a complex hydrocarbon mixture.

1. Sample Preparation

- If the sample is a liquid mixture, dilute it 1:100 (v/v) with a high-purity solvent such as hexane or dichloromethane.
- Prepare a standard solution of pure **3-Ethyl-3,4-dimethylheptane** (e.g., 100 ppm in hexane) for retention time confirmation.
- Prepare an alkane standard mixture (e.g., C8-C20) to calculate the Linear Retention Index (RI) for the target compound.[\[13\]](#)

2. GC-MS Instrumentation and Parameters

- Gas Chromatograph: Agilent 7890B series or equivalent.[\[13\]](#)
- Mass Spectrometer: Agilent 5977 series mass selective detector (MSD) or equivalent.[\[13\]](#)
- Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 μ m film thickness) or equivalent non-polar column.[\[13\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 - 1.25 mL/min.[\[13\]](#)
- Injection: 1 μ L of the prepared sample is injected in splitless mode.

- Injector Temperature: 250 °C.[13]

3. GC Oven Temperature Program

- Initial Temperature: Hold at 50 °C for 2 minutes.
- Ramp 1: Increase temperature at a rate of 5 °C/min to 200 °C.
- Ramp 2: Increase temperature at a rate of 20 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes. (Note: This program is a general starting point and must be optimized for the specific sample matrix.)

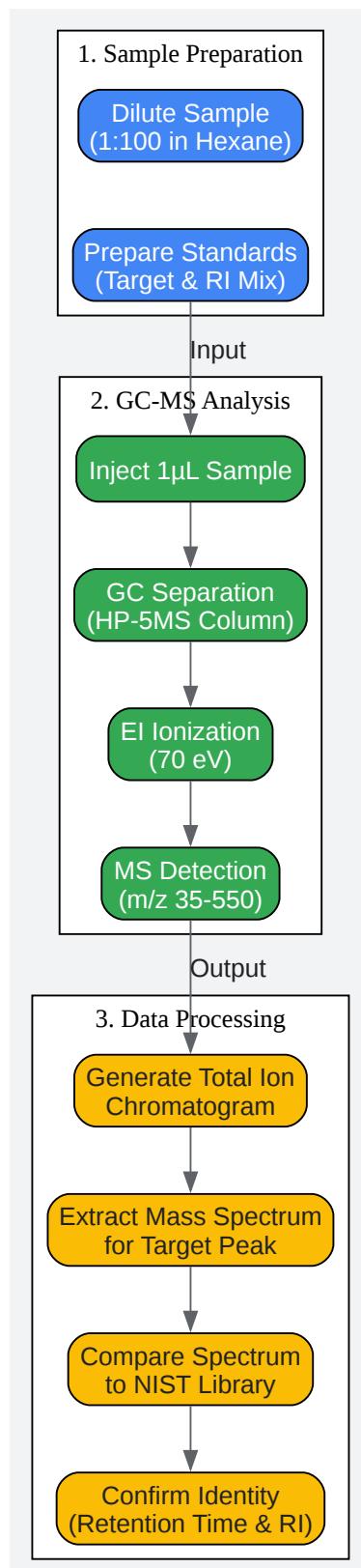
4. Mass Spectrometer Parameters

- Ionization Mode: Electron Impact (EI) at 70 eV.[13]
- Mass Range: Scan from m/z 35 to 550 amu.[13]
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.[13]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

5. Data Analysis

- Identification: The compound is identified by comparing its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern for a branched alkane is characteristic.
- Confirmation: The identity is confirmed by matching the retention time of the peak in the sample chromatogram with that of the pure standard.
- Retention Index (RI): For further confirmation, the RI is calculated using the retention times of the C8-C20 alkane standards and compared against known database values.

The workflow for this analytical protocol is visualized below.

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A generalized workflow for the identification of a target alkane using Gas Chromatography-Mass Spectrometry.

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